Benzoic acid, 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)-, 2-(2-methoxyethoxy)ethyl ester
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Overview
Description
Benzoic acid, 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)-, 2-(2-methoxyethoxy)ethyl ester is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)-, 2-(2-methoxyethoxy)ethyl ester typically involves esterification reactions. One common method is the reaction of 3,4-dihydroxybenzoic acid with 3,4,5-trihydroxybenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with 2-(2-methoxyethoxy)ethanol under acidic conditions to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common techniques used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)-, 2-(2-methoxyethoxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of esters and ethers.
Scientific Research Applications
Benzoic acid, 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)-, 2-(2-methoxyethoxy)ethyl ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)-, 2-(2-methoxyethoxy)ethyl ester involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester linkage can be hydrolyzed to release active metabolites that exert biological effects. Pathways involved may include modulation of oxidative stress and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)-, ethyl ester
- Benzoic acid, 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)-, methyl ester
Uniqueness
Benzoic acid, 3,4-dihydroxy-5-((3,4,5-trihydroxybenzoyl)oxy)-, 2-(2-methoxyethoxy)ethyl ester is unique due to the presence of the 2-(2-methoxyethoxy)ethyl group, which enhances its solubility and reactivity compared to similar compounds
Properties
CAS No. |
132029-54-0 |
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Molecular Formula |
C19H20O11 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
[2,3-dihydroxy-5-[2-(2-methoxyethoxy)ethoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C19H20O11/c1-27-2-3-28-4-5-29-18(25)11-8-14(22)17(24)15(9-11)30-19(26)10-6-12(20)16(23)13(21)7-10/h6-9,20-24H,2-5H2,1H3 |
InChI Key |
ZBLLDACZWXGTSS-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC(=O)C1=CC(=C(C(=C1)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O |
Origin of Product |
United States |
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